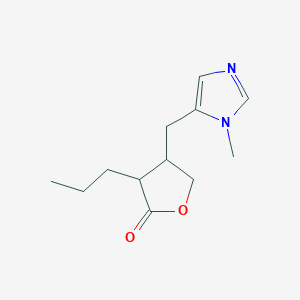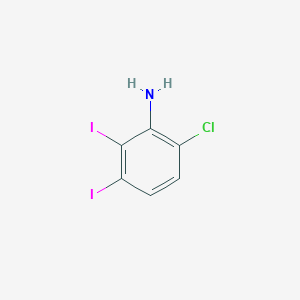![molecular formula C38H44P2 B12870127 [P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is a chiral phosphine ligand used in various catalytic processes. It is known for its high efficiency and selectivity in asymmetric synthesis, making it a valuable compound in organic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine ligands.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine ligands .
Scientific Research Applications
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Chiral ferrocene-based phosphine ligands
- Phosphaangulenes
- Triazole-based phosphines
- Photoswitchable phosphines containing azo, dithienylalkene, and biindane moieties
Uniqueness
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is unique due to its high efficiency and selectivity in asymmetric synthesis. Its chiral nature and ability to form stable complexes with various metal centers make it a valuable ligand in both research and industrial applications .
Properties
Molecular Formula |
C38H44P2 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
cyclohexyl-[2-[2-[cyclohexyl(phenyl)phosphanyl]-6-methylphenyl]-3-methylphenyl]-phenylphosphane |
InChI |
InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3,5,7-8,11-12,15-20,23-24,27-28,32,34H,4,6,9-10,13-14,21-22,25-26H2,1-2H3 |
InChI Key |
OYSAXWINBWETMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5CCCCC5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


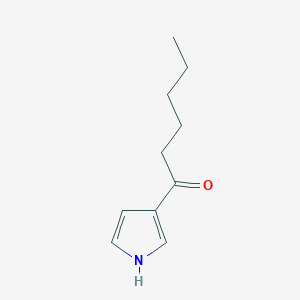
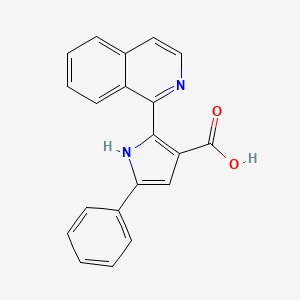
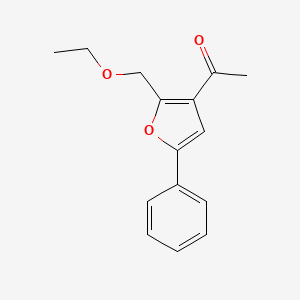
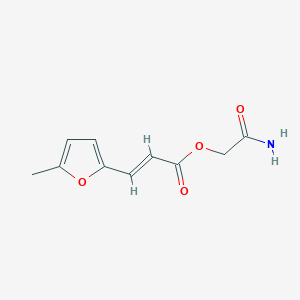
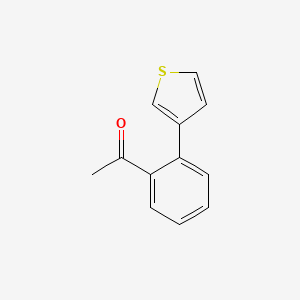
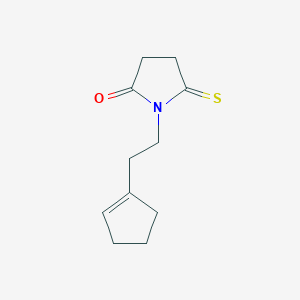
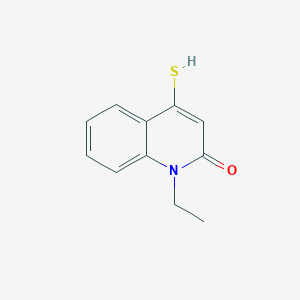
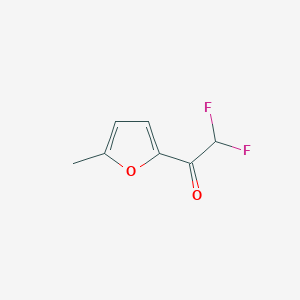
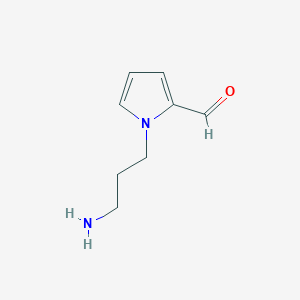
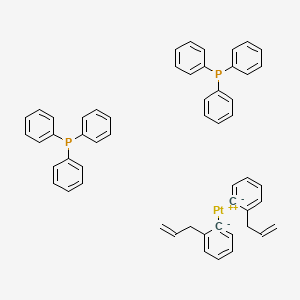
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
